![molecular formula C16H11F3N4O2 B2952169 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 1798617-93-2](/img/structure/B2952169.png)
5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
Target of Action
The primary target of 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation and enhanced signaling .
Biochemical Pathways
The inhibition of sEH affects the EET metabolic pathway . EETs are derived from arachidonic acid through the action of cytochrome P450 enzymes. Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound allows EETs to accumulate, enhancing their signaling and leading to various downstream effects .
Result of Action
The inhibition of sEH and the subsequent accumulation of EETs can lead to various molecular and cellular effects. EETs are known to have anti-inflammatory and vasodilatory effects, so the compound’s action could potentially lead to reduced inflammation and lower blood pressure . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and alter its effects
実験室実験の利点と制限
5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its effects can be highly variable and dependent on factors such as dose, route of administration, and individual differences in metabolism and sensitivity. Additionally, this compound has limited selectivity for serotonin receptors, which can make it difficult to interpret its effects on specific neurotransmitter systems.
将来の方向性
There are several future directions for research on 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for mood disorders and other psychiatric conditions. Further research is needed to better understand its mechanism of action and to develop more selective compounds that can target specific neurotransmitter systems. Additionally, this compound may have potential applications in the field of neuropharmacology, where it could be used to study the role of serotonin and other neurotransmitters in the regulation of mood, cognition, and behavior.
合成法
5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-(trifluoromethoxy)aniline with phenylacetyl chloride, followed by cyclization with triethyl orthoformate and triethylamine. The resulting intermediate is then reacted with 4-chloro-1,2,3-triazole and sodium hydride to form this compound.
科学的研究の応用
5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at serotonin receptors, specifically the 5-HT1A receptor. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its potential use in the treatment of mood disorders such as depression and anxiety.
特性
IUPAC Name |
5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)25-12-9-5-4-8-11(12)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9,13-14,21-23H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLIKRAFHYWPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

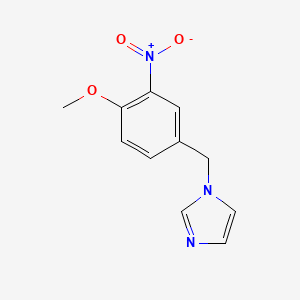
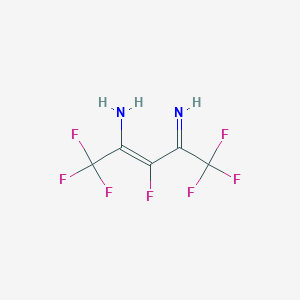

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)

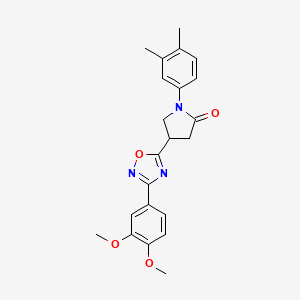
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)
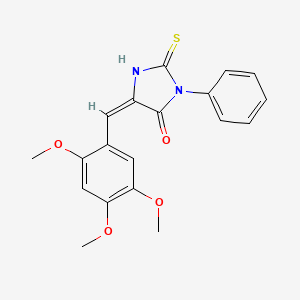
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)
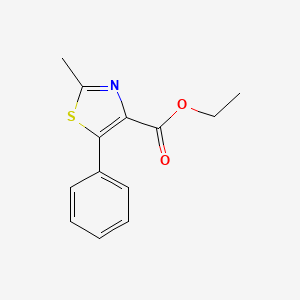

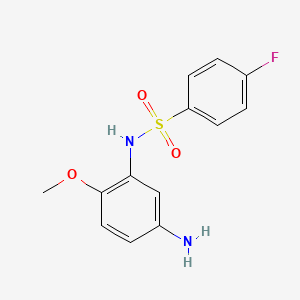
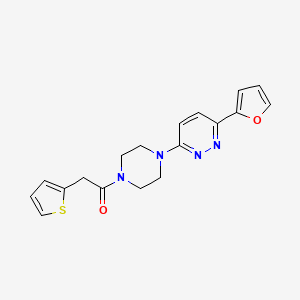
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)